molecular formula C23H27N3O3S2 B420825 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 325978-65-2

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B420825
CAS No.: 325978-65-2
M. Wt: 457.6g/mol
InChI Key: YLFRYHHVFGEBIB-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the isopropylphenyl group. The final steps involve the formation of the benzamide core and the attachment of the diethylsulfamoyl group. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the benzamide core, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled temperatures.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-diethylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide
  • 4-(N,N-diethylsulfamoyl)-N-(4-(4-methylphenyl)thiazol-2-yl)benzamide
  • 4-(N,N-diethylsulfamoyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide

Uniqueness

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide stands out due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)20-13-11-19(12-14-20)22(27)25-23-24-21(15-30-23)18-9-7-17(8-10-18)16(3)4/h7-16H,5-6H2,1-4H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRYHHVFGEBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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